molecular formula C22H14ClN3OS B11188049 4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile

4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11188049
M. Wt: 403.9 g/mol
InChI Key: NWWABIWMMYWYBL-UHFFFAOYSA-N
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Description

4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound with a molecular formula of C24H18ClN3OS2. This compound is known for its unique structure, which includes a quinazolinone core linked to a benzonitrile moiety through a sulfanyl bridge. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by reacting 4-chloroaniline with anthranilic acid under acidic conditions to form 4-chloro-2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone ring.

The next step involves the introduction of the sulfanyl group. This can be done by reacting the quinazolinone with a suitable thiol reagent, such as thiourea, under basic conditions. The resulting product is then coupled with 4-chlorobenzyl chloride to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone core and sulfanyl group. These interactions can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and antitubercular activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is unique due to its specific combination of a quinazolinone core and a benzonitrile moiety linked by a sulfanyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H14ClN3OS

Molecular Weight

403.9 g/mol

IUPAC Name

4-[[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C22H14ClN3OS/c23-17-9-11-18(12-10-17)26-21(27)19-3-1-2-4-20(19)25-22(26)28-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2

InChI Key

NWWABIWMMYWYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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